molecular formula C9H9N3O3 B1349391 2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile CAS No. 63989-40-2

2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile

Cat. No.: B1349391
CAS No.: 63989-40-2
M. Wt: 207.19 g/mol
InChI Key: AADOGXABUHCROC-UHFFFAOYSA-N
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Description

2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile is an organic compound with the molecular formula C9H9N3O3. It is known for its potential therapeutic and industrial applications, making it a compound of interest in various scientific fields.

Preparation Methods

The synthesis of 2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile typically involves the reaction of 5-nitro-2-chlorobenzonitrile with ethanolamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction is usually performed in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Medicine: The compound is being investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the hydroxyl and amino groups, allowing it to participate in various biochemical reactions. The nitro group can undergo reduction to form an amino group, which can further interact with biological molecules .

Comparison with Similar Compounds

2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile can be compared with similar compounds such as:

    Diethanolamine: Similar in having hydroxyl and amino groups, but differs in its overall structure and applications.

Properties

IUPAC Name

2-(2-hydroxyethylamino)-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c10-6-7-5-8(12(14)15)1-2-9(7)11-3-4-13/h1-2,5,11,13H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADOGXABUHCROC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344938
Record name 2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63989-40-2
Record name 2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-HYDROXYETHYLAMINO)-5-NITROBENZONITRILE
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